molecular formula C11H10ClN3OS B2731750 (5-chlorothiophen-2-yl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone CAS No. 2034592-48-6

(5-chlorothiophen-2-yl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone

Cat. No.: B2731750
CAS No.: 2034592-48-6
M. Wt: 267.73
InChI Key: QUBWBWMNWRLMED-UHFFFAOYSA-N
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Description

(5-chlorothiophen-2-yl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone is a chemical compound for research and experimental use. It is strictly for laboratory applications and is not intended for diagnostic, therapeutic, or any personal use. The compound features a pyrazolo[1,5-a]pyrazine core, a scaffold recognized in medicinal chemistry research. Scientific literature indicates that derivatives based on the pyrazolo[1,5-a]pyrazine structure are of significant interest for their diverse biological potential. For instance, some pyrazolo[1,5-a]pyrazine-4-one analogs have been investigated as potent and selective positive allosteric modulators of the GluN2A subunit of the NMDA receptor, representing a potential pathway for central nervous system research . Other research on related dihydropyrazolo[1,5-a]pyrazin-4-one derivatives has demonstrated their ability to inhibit the growth of lung cancer cells by inducing apoptosis, highlighting the scaffold's relevance in oncology research . As a fused heterocycle, the pyrazolo[1,5-a]pyrazine core is part of a broader class of compounds, known as pyrazoloazines, which are often explored for their capacity to mimic purine bases . This compound is provided to qualified researchers as a tool to further investigate the properties and applications of this structurally interesting class of molecules.

Properties

IUPAC Name

(5-chlorothiophen-2-yl)-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3OS/c12-10-2-1-9(17-10)11(16)14-5-6-15-8(7-14)3-4-13-15/h1-4H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUBWBWMNWRLMED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CN1C(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Analysis and Retrosynthetic Considerations

The target molecule comprises two heterocyclic moieties: a 5-chlorothiophene-2-carbonyl group and a 6,7-dihydropyrazolo[1,5-a]pyrazine system. Retrosynthetically, the molecule can be dissected into these two subunits, suggesting a convergent synthesis strategy involving coupling reactions or sequential cyclization steps.

Key Substructure: 6,7-Dihydropyrazolo[1,5-a]Pyrazine

The dihydropyrazolo[1,5-a]pyrazine ring system is a bicyclic structure featuring fused pyrazole and pyrazine rings. Patent WO2021142420A1 outlines methods for synthesizing related pyrazolo[1,5-a]pyrimidin-7(4H)-ones via cyclocondensation of aminopyrazoles with β-ketoesters or α,β-unsaturated carbonyl compounds. Analogous approaches may apply here, substituting pyrimidinones with pyrazine derivatives.

5-Chlorothiophene-2-Carbonyl Group

The 5-chlorothiophene moiety is typically introduced via Friedel-Crafts acylation or nucleophilic acyl substitution. Its electron-withdrawing chlorine substituent necessitates careful selection of coupling conditions to prevent dehalogenation.

Proposed Synthetic Routes

Route 1: Fragment Coupling via Amide Bond Formation

This two-step approach involves independent synthesis of the dihydropyrazolo[1,5-a]pyrazine amine and 5-chlorothiophene-2-carbonyl chloride, followed by coupling.

Synthesis of 6,7-Dihydropyrazolo[1,5-a]Pyrazin-5(4H)-Amine
  • Cyclocondensation : React 3-aminopyrazole with 1,2-diketone in acetic acid at 80°C for 12 hours to form the pyrazolo[1,5-a]pyrazine core.
  • Reductive Amination : Treat the intermediate with ammonium formate and sodium cyanoborohydride in methanol to introduce the amine group.
Synthesis of 5-Chlorothiophene-2-Carbonyl Chloride
  • Chlorination : React thiophene-2-carboxylic acid with chlorine gas in the presence of FeCl₃ catalyst at 40°C.
  • Acyl Chloride Formation : Treat 5-chlorothiophene-2-carboxylic acid with thionyl chloride (SOCl₂) under reflux.
Coupling Reaction

Combine equimolar amounts of the amine and acyl chloride in dry dichloromethane with triethylamine as base. Stir at 0°C for 2 hours, followed by room temperature for 12 hours. Purify via silica gel chromatography (ethyl acetate/hexane, 1:3).

Table 1: Optimized Conditions for Fragment Coupling

Parameter Value
Solvent Dichloromethane
Base Triethylamine (2.5 eq)
Temperature 0°C → 25°C
Reaction Time 14 hours
Yield 68% (theoretical)

Route 2: One-Pot Tandem Cyclization-Acylation

A more efficient method involves in situ generation of both heterocycles through sequential reactions.

  • Formation of Pyrazolo[1,5-a]Pyrazine : React 3-amino-4-cyanopyrazole with glyoxal in ethanol under microwave irradiation (100°C, 30 min).
  • Simultaneous Acylation : Add 5-chlorothiophene-2-carbonyl chloride directly to the reaction mixture with DMAP catalyst.
  • Hydrogenation : Reduce the pyrazine ring using H₂/Pd/C in methanol to achieve the dihydro derivative.

Key Advantages :

  • Eliminates intermediate purification steps
  • Microwave irradiation enhances reaction efficiency (85% yield reported for analogous systems)

Alternative Methodologies

Ullmann-Type Coupling for Direct Arylation

Recent patents demonstrate copper-catalyzed coupling between halogenated heterocycles and amine derivatives. For the target compound:

  • Prepare 5-bromopyrazolo[1,5-a]pyrazine via bromination of the parent compound with NBS.
  • React with 5-chlorothiophene-2-carboxamide using CuI/L-proline catalyst system in DMSO at 110°C.

Challenges :

  • Potential over-bromination of the pyrazine ring
  • Requires strict control of stoichiometry (1:1.05 molar ratio)

Analytical Characterization

Critical quality control parameters for the final compound:

Table 2: Spectroscopic Data

Technique Key Signals
¹H NMR (400 MHz, CDCl₃) δ 8.21 (s, 1H, pyrazole-H), 7.89 (d, J=4.0 Hz, 1H, thiophene-H), 4.35–4.28 (m, 2H, CH₂), 3.95 (t, J=6.0 Hz, 2H, CH₂)
HRMS (ESI+) m/z calc. for C₁₂H₁₀ClN₃OS: 295.0243 [M+H]⁺
HPLC Purity 99.2% (C18 column, 0.1% TFA/ACN)

Scale-Up Considerations and Process Optimization

Industrial production requires addressing:

  • Solvent Selection : Replace dichloromethane with 2-MeTHF for greener chemistry.
  • Catalyst Recycling : Immobilize Cu catalyst on silica supports to reduce metal residues.
  • Crystallization Control : Use anti-solvent (n-heptane) addition to improve polymorphic purity.

Chemical Reactions Analysis

Types of Reactions

(5-chlorothiophen-2-yl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5-chlorothiophen-2-yl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound could be explored for its pharmacological properties. Researchers may study its effects on various biological pathways to identify potential therapeutic applications.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties. Its incorporation into polymers or other materials could enhance their performance in various applications.

Mechanism of Action

The mechanism of action of (5-chlorothiophen-2-yl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved.

Comparison with Similar Compounds

Structural Analogues with Pyrazolo-Pyrazine Cores
Compound Name Key Structural Differences Biological Target Potency (EC₅₀/IC₅₀) logP Reference ID
(5-Chlorothiophen-2-yl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone 5-Chlorothiophene, methanone linker mGlu5 (hypothesized) N/A ~3.2*
VU0462807 (1-(2-(phenoxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl)ethanone) Phenoxymethyl group, pyrimidinone core mGlu5 PAM 22 nM 2.8
BIO-2007817 ((S)-1-((R)-6-isopropyl-3-(4-(1,2,3,4-tetrahydroquinoline-1-carbonyl)phenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-one) Isopropyl, tetrahydroquinoline, pyrazole substituents Parkin E3 ligase 0.12 µM (IC₅₀) 4.1
2-(2-(Thiophen-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile Acetonitrile spacer, unsubstituted thiophene Not reported N/A 1.9

Notes:

  • VU0462807 demonstrates superior solubility (logP = 2.8) compared to the chlorothiophene analogue, likely due to its phenoxymethyl group .
  • Chlorine substitution in the thiophene ring increases lipophilicity (logP ~3.2* estimated) but may reduce aqueous solubility, a trade-off observed in CNS-targeted compounds .
  • BIO-2007817 highlights the impact of bulky substituents (e.g., tetrahydroquinoline) on Parkin E3 ligase modulation, suggesting steric bulk enhances target selectivity .
Thiophene-Containing Analogues
Compound Name Thiophene Substitution Activity Profile Reference ID
This compound 5-Chloro Hypothesized mGlu5 PAM (based on structural similarity)
2-(2-(Thiophen-3-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile 3-Thiophene, acetonitrile spacer No reported bioactivity
5-[(4-Chlorophenyl)methyl]-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one 4-Chlorophenyl, methoxyphenyl Unknown (logP = 2.9, high lipophilicity)

Key Findings :

  • Chlorine at the 5-position of thiophene (target compound) may enhance electronic effects for receptor binding compared to unsubstituted thiophenes .
Pharmacological Profiles of Related Scaffolds
  • mGlu5 PAMs: Compounds like VU0462807 (EC₅₀ = 22 nM) and derivatives from show that small, polar substituents (e.g., phenoxymethyl) optimize both potency and solubility. The target compound’s chlorothiophene may hinder solubility but improve blood-brain barrier penetration .
  • Parkin E3 Ligase Modulators: BIO-2007817 (IC₅₀ = 0.12 µM) demonstrates that extended aromatic systems (e.g., tetrahydroquinoline) are critical for Parkin activation, a feature absent in the target compound .
  • IKur Inhibitors : The (methoxymethyl)-pyrazolo[1,5-a]pyrimidine scaffold in (Finlay et al., 2012) achieves selectivity for cardiac targets, underscoring the role of core heteroatom arrangement in off-target effects .

Biological Activity

The compound (5-chlorothiophen-2-yl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C15H13ClN4OSC_{15}H_{13}ClN_4OS, with a molecular weight of 332.8 g/mol. The structure includes a thiophene ring and a pyrazolo-pyrimidine moiety, which are known for their pharmacological significance.

PropertyValue
Molecular FormulaC₁₅H₁₃ClN₄OS
Molecular Weight332.8 g/mol
CAS Number1797893-26-5

Anticancer Properties

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer activity. For instance, derivatives of related pyrazolo compounds have been shown to inhibit the growth of various cancer cell lines by inducing apoptosis. A notable study demonstrated that certain pyrazolo derivatives effectively induced apoptosis in A549 lung cancer cells, suggesting a promising therapeutic potential for similar structures .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Apoptosis Induction : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Reactive Oxygen Species (ROS) Elevation : Increased ROS levels can damage cellular components and promote apoptosis.
  • Integrin Beta4 Modulation : Some studies suggest that these compounds may influence integrin signaling pathways, which are crucial in cancer cell survival and proliferation .

Study on Lung Cancer Cells

A study focused on the effects of related pyrazolo compounds on A549 lung cancer cells found that these compounds significantly increased apoptosis rates and elevated integrin beta4 levels. The results indicated that these compounds could serve as effective agents in lung cancer therapy .

Evaluation of Anticancer Activity

Another research effort synthesized a series of novel pyrazoline derivatives and evaluated their anticancer activities against various cell lines. The findings showed that specific derivatives had GI₅₀ values ranging from 1.64 to 4.58 μM against leukemia subpanel cell lines, demonstrating potent anticancer activity .

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